molecular formula C13H19NO B7964751 3-((Butyl(methyl)amino)methyl)benzaldehyde

3-((Butyl(methyl)amino)methyl)benzaldehyde

Cat. No.: B7964751
M. Wt: 205.30 g/mol
InChI Key: SFLGOSQBRKYHNZ-UHFFFAOYSA-N
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Description

3-((Butyl(methyl)amino)methyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a butyl(methyl)amino group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Butyl(methyl)amino)methyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((Butyl(methyl)amino)methyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((Butyl(methyl)amino)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((Butyl(methyl)amino)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butyl(methyl)amino group may enhance the compound’s ability to interact with biological membranes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Butyl(methyl)amino)methyl)benzaldehyde is unique due to the presence of both butyl and methyl groups on the amino substituent, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

3-[[butyl(methyl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-4-8-14(2)10-12-6-5-7-13(9-12)11-15/h5-7,9,11H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLGOSQBRKYHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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